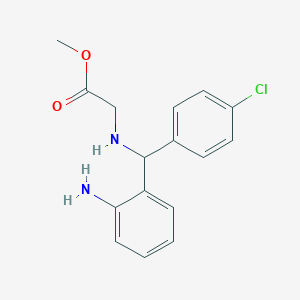

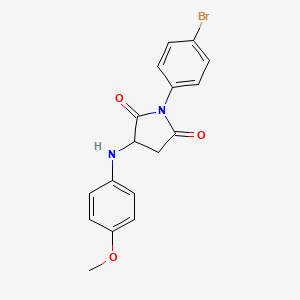

![molecular formula C27H23ClN4O4S B2939131 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422278-00-0](/img/structure/B2939131.png)

3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several structural motifs that are common in medicinal chemistry . The 1,3-benzodioxol-5-yl group is a common motif in many bioactive compounds . The piperazine ring is a common feature in many drugs and is known to influence the pharmacokinetic properties of the compound . The tetrahydroquinazolinone group is a heterocyclic compound that also appears in various bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the piperazine ring could potentially be alkylated, while the benzodioxole group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific arrangement and connectivity of the functional groups. For example, the presence of the piperazine ring could potentially increase the solubility of the compound in water .Scientific Research Applications

Analgesic and Anti-inflammatory Activities

A study by Köksal et al. (2007) investigated novel Mannich bases of benzoxazolinones, which include compounds structurally related to the chemical . These compounds demonstrated significant analgesic and anti-inflammatory activities in vivo, providing insights into their potential therapeutic applications (Köksal et al., 2007).

Luminescent Properties and Electron Transfer

Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, which is relevant to the chemical structure of interest. The study highlights the potential use of these compounds in fluorescent probes and photochemical applications (Gan et al., 2003).

Antimicrobial Activities

Research by Bektaş et al. (2007) on 1,2,4-Triazole derivatives, including structures similar to the specified compound, demonstrated significant antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Potential Antipsychotic Agents

Norman et al. (1996) synthesized heterocyclic analogues with structures related to the specified chemical, showing potential as antipsychotic agents. These compounds exhibited significant binding to dopamine and serotonin receptors, suggesting their use in psychiatric medication (Norman et al., 1996).

Antituberculosis and Cytotoxicity Studies

A study by Chitra et al. (2011) on 3-heteroarylthioquinoline derivatives, structurally akin to the specified compound, indicated their effectiveness against Mycobacterium tuberculosis. This research opens doors for new antituberculosis therapies (Chitra et al., 2011).

Mechanism of Action

Target of action

The compound contains a 1,3-benzodioxol-5-yl moiety, which is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities .

Biochemical pathways

The compound may affect the pathways involved in cell cycle regulation and apoptosis, given the observed effects of related compounds . .

Result of action

As mentioned earlier, related compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-7-chloro-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN4O4S/c28-19-5-6-21-22(14-19)29-27(37)32(26(21)34)20-3-1-2-18(13-20)25(33)31-10-8-30(9-11-31)15-17-4-7-23-24(12-17)36-16-35-23/h1-4,7,12-13,19,21-22H,5-6,8-11,14-16H2,(H,29,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOTUZDASYPOOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1Cl)NC(=S)N(C2=O)C3=CC=CC(=C3)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

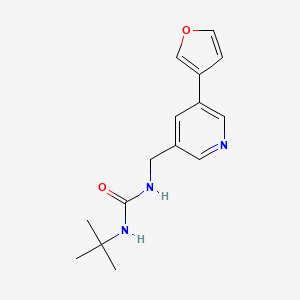

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2939048.png)

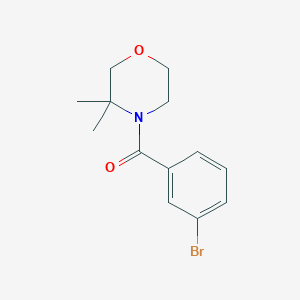

![7-chloro-5-(4-fluorophenyl)-4-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2939056.png)

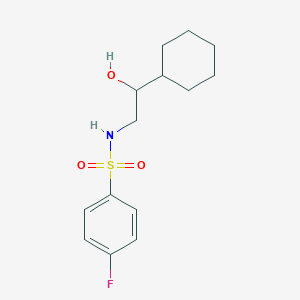

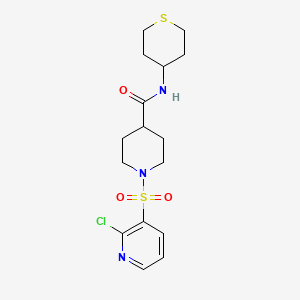

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2939057.png)

![N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]but-2-ynamide](/img/structure/B2939058.png)

![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2939059.png)

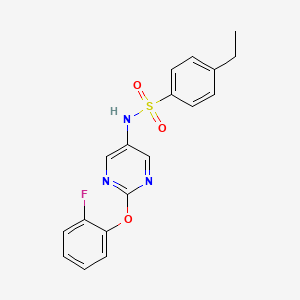

![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2939062.png)

![N-(3-acetylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2939071.png)